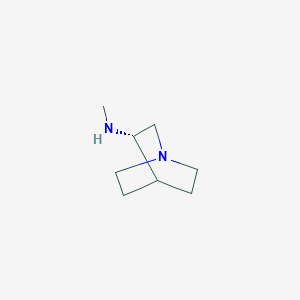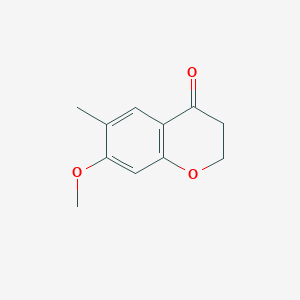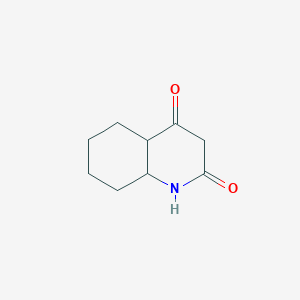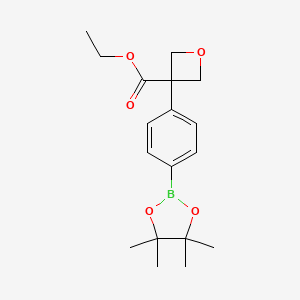![molecular formula C12H15N3O2 B13025540 Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13025540.png)
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core with ethyl and methyl substituents. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. This reaction is carried out at elevated pressures and temperatures. The process involves the conversion of 4-chloropyrazolo[1,5-a]pyrazines to nitrile intermediates, which are then transformed into the corresponding amidoximes and amidines. Cyclocondensation of these intermediates with trifluoroacetic anhydride or ethyl chloroformate, and amidines with acetoacetate or ethyl ethoxymethylidenemalonate, leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit phosphoinositide-3 kinase or matrix metalloproteases, which are involved in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate
- Methyl pyrazolo[1,5-a]pyrazine-4-carboxylates
- Imidazo[1,2-a]pyrazine-8-carboxylates
Uniqueness
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C12H15N3O2 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-4-9-11-6-10(12(16)17-5-2)14-15(11)7-8(3)13-9/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
JJZWKEZYOXDWCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CN2C1=CC(=N2)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)




